Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-(Benzyloxy)-5-methylpyrrolo[2,1-f]triazin-4(3H)-one
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-(Benzyloxy)-5-methylpyrrolo[2,1-f]triazin-4(3H)-one
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-(Benzyloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
This guide provides an in-depth, technical walkthrough for the comprehensive structure elucidation of the novel heterocyclic compound, 6-(Benzyloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the chosen analytical strategies, emphasizing a self-validating system of protocols to ensure the unequivocal determination of the molecule's constitution and stereochemistry. The pyrrolo[2,1-f][1][2][3]triazine core is a key pharmacophore in various therapeutic agents, including antiviral medications, making a thorough understanding of its derivatives a critical endeavor in modern medicinal chemistry.[2][4]
Section 1: Foundational Analysis - Elemental Composition and High-Resolution Mass Spectrometry
The journey of structure elucidation begins with establishing the molecular formula. High-resolution mass spectrometry (HRMS) is the cornerstone of this initial step, providing a highly accurate mass-to-charge ratio (m/z) that allows for the determination of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: A 1 mg/mL stock solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile. This is further diluted to a final concentration of 1-10 µg/mL.
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is utilized.
-
Data Acquisition: The instrument is operated in positive ion mode. The accurate mass is measured, and the data is processed using the instrument's software to generate a list of possible elemental compositions.
Data Interpretation and Rationale
For 6-(Benzyloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, the expected molecular formula is C₁₅H₁₄N₄O₂. The theoretical exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally observed m/z value. A mass accuracy of less than 5 ppm is the standard for confirming the elemental composition. This step is crucial as it constrains the subsequent interpretation of spectroscopic data.
Section 2: Assembling the Puzzle - A Multi-dimensional NMR Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a detailed map of the molecule's connectivity.
One-Dimensional NMR: The Initial Sketch
¹H and ¹³C NMR spectra provide the first look at the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 6-(Benzyloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 5-CH₃ | ~20.0 | ~2.5 | s | 3H |
| 6 | ~150.0 | - | - | - |
| 4 | ~160.0 | - | - | - |
| Pyrrole H | ~6.5 | d | 1H | |
| Pyrrole H | ~7.0 | d | 1H | |
| Pyrrole C | ~110.0 | |||
| Pyrrole C | ~115.0 | |||
| Bridgehead C | ~130.0 | - | - | - |
| NH | ~8.0 | s (broad) | 1H | |
| O-CH₂ | ~70.0 | ~5.0 | s | 2H |
| Benzyl C-1' | ~135.0 | - | - | - |
| Benzyl C-2'/6' | ~128.0 | ~7.3-7.5 | m | 2H |
| Benzyl C-3'/5' | ~128.5 | ~7.3-7.5 | m | 2H |
| Benzyl C-4' | ~129.0 | ~7.3-7.5 | m | 1H |
Note: The chemical shifts are estimated based on known values for similar pyrrolo[2,1-f][1][2][3]triazine derivatives and benzyloxy moieties. The NH proton may be exchangeable and not always observed.
Two-Dimensional NMR: Connecting the Dots
2D NMR experiments are essential for unambiguously assembling the molecular fragments identified in the 1D spectra.[5]
Experimental Protocol: 2D NMR Spectroscopy
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Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is used.
-
Experiments: A standard suite of 2D experiments is performed:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, typically over two to three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
-
Workflow for 2D NMR Data Interpretation
Caption: Workflow for NMR-based structure elucidation.
Key Expected Correlations for 6-(Benzyloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one:
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HMBC: A crucial correlation would be observed from the protons of the 5-methyl group to the C-5 and C-6 carbons, and from the O-CH₂ protons of the benzyloxy group to the C-6 carbon and the C-1' of the benzyl ring.
-
HSQC: This experiment would confirm the direct attachment of protons to their respective carbons as listed in Table 1.
-
COSY: Correlations would be expected between the two pyrrole protons and among the aromatic protons of the benzyl group.
Caption: Key expected HMBC correlations.
Section 3: Definitive Confirmation - Single-Crystal X-ray Crystallography
While NMR provides the constitutional structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including the three-dimensional arrangement of atoms in the solid state.[7][8]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Growing diffraction-quality single crystals is often the most challenging step.[9][10] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.
A successful crystal structure analysis would confirm the connectivity of the pyrrolo[2,1-f][1][2][3]triazine core, the position of the methyl and benzyloxy substituents, and the location of the carbonyl group. It would also provide precise bond lengths and angles, offering insights into the molecule's conformation.
Section 4: Computational Corroboration
In the absence of a crystal structure or to further support NMR assignments, computational chemistry can be a powerful tool.[11][12] Density Functional Theory (DFT) calculations can be used to predict ¹³C and ¹H chemical shifts, which can then be compared to the experimental data.[13][14]
Protocol: DFT-based NMR Chemical Shift Prediction
-
Conformational Search: A thorough conformational search of the molecule is performed to identify the lowest energy conformers.
-
Geometry Optimization: The geometries of the low-energy conformers are optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
NMR Calculation: The NMR shielding tensors are calculated for the optimized geometries using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Data Analysis: The calculated shielding constants are converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane). The calculated shifts are then compared with the experimental values. A good correlation between the calculated and experimental data provides strong support for the proposed structure.
Conclusion
The structure elucidation of 6-(Benzyloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is a systematic process that relies on the synergistic application of multiple analytical techniques. From the initial determination of the molecular formula by HRMS to the detailed connectivity mapping by 2D NMR and the ultimate confirmation by X-ray crystallography, each step provides a layer of evidence that, when combined, leads to an irrefutable structural assignment. The integration of computational methods further strengthens the confidence in the final structure. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing drug discovery and development programs.
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